

An In-depth Technical Guide to the Crystal Structure of Hexabromoethane

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Compound of Interest

Compound Name: Hexabromoethane

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This technical guide provides a comprehensive overview of the crystal structure of **hexabromoethane** (C_2Br_6), a fully brominated hydrocarbon of significant interest in various chemical and pharmaceutical research areas. This document outlines the key crystallographic parameters, a detailed experimental protocol for structure determination, and a visual representation of the analytical workflow.

Introduction

Hexabromoethane is a yellowish-white crystalline solid with the chemical formula C_2Br_6 .^[1] Its structure consists of an ethane backbone with all hydrogen atoms substituted by bromine.^[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical and chemical properties, including its reactivity, stability, and potential interactions in biological systems. This guide summarizes the key findings from X-ray crystallographic studies of **hexabromoethane**.

Crystallographic Data

The crystal structure of the orthorhombic modification of **hexabromoethane** has been determined by X-ray analysis.^[2] The molecule is observed to be in a "trans" configuration and possesses a center of symmetry and a plane of symmetry.^[2] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |
|-------------------------------|------------------|-----------|
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnma | [2] |
| Molecules per Unit Cell (Z) | 4 | [2] |
| C-C Bond Length | 1.52 Å (assumed) | [2] |
| C-Br Bond Length | 1.93 Å | [2] |
| Valency Angles | 113°, 108° | [2] |
| Intermolecular Br-Br Distance | 3.7 - 3.8 Å | [2] |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **hexabromoethane** was achieved through single-crystal X-ray diffraction. While the specific detailed experimental parameters for the original studies are not fully available, a general and representative protocol for the analysis of a small organic molecule crystal, such as **hexabromoethane**, is outlined below.

3.1. Crystal Growth and Selection

High-quality single crystals of **hexabromoethane** are grown, typically through slow evaporation of a suitable solvent or by sublimation. A suitable crystal, free of significant defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.

3.2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often achieved by adhering the crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of a non-diffracting adhesive like epoxy or oil.

3.3. Data Collection

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays. The diffracted X-ray beams are recorded by the detector, generating a unique diffraction pattern of spots. A complete dataset is collected by systematically rotating the crystal to cover all unique reflections.

3.4. Data Processing

The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

3.5. Structure Solution and Refinement

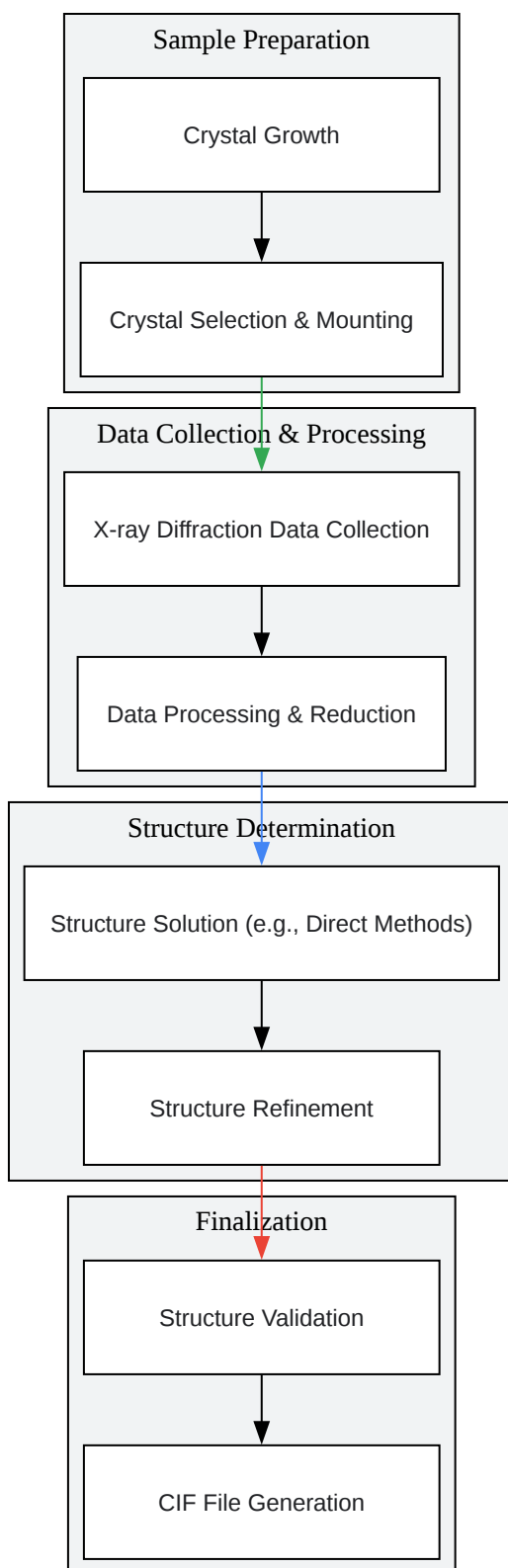
The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are commonly employed. The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

3.6. Structure Validation

The final refined crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. This includes examining bond lengths, bond angles, and torsion angles, as well as checking for any unresolved electron density or other anomalies. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted in the following diagram.



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A flowchart of the single-crystal X-ray diffraction workflow.

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References

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